H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH
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Description
TNF-α (46-65), human is a peptide of TNF-α.
Scientific Research Applications
Protein Structure and Function:
H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH is a sequence that appears to be a part of larger protein structures. For instance, the primary structure of proteins such as adenylate kinase from porcine muscle has been studied, revealing a complex amino-acid composition and sequence. The detailed understanding of these sequences is crucial for comprehending the protein's function and mechanism in biological processes (Heil et al., 1974).
Peptide and Protein Sequencing:
Precise sequencing of peptides and proteins is fundamental in understanding their structure and function. Studies have detailed the amino acid sequences of various proteins, like bovine intestinal calcium-binding proteins, indicating the complexity and specificity of these molecules in biological systems (Fullmer & Wasserman, 1981). Additionally, research on reaction center proteins from photosynthetic bacteria has unraveled the amino-terminal residues of their subunits, contributing to our understanding of photosynthesis and energy conversion at the molecular level (Sutton et al., 1982).
Immunogenicity and Autoimmune Reactions:
Peptides similar to the queried sequence have been associated with immunogenic responses. For example, studies on the acetylcholine receptor of human skeletal muscle showed that specific peptide sequences can induce antigen-specific helper T cell responses and produce antibodies that can modulate membrane-bound receptors, affecting conditions like myasthenia gravis (McCormick et al., 1987).
Enzymatic and Metabolic Functions:
Understanding the sequences of peptides within enzymes can shed light on their specific roles and functions in various biological processes. For instance, the amino acid sequence determination of glutaredoxin from rabbit bone marrow aids in understanding its enzymatic activity and interaction with other molecules within the cell (Hopper et al., 1989).
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)/t62-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-,90-,91-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGYWWKGQCDMMY-SROYKZPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H172N24O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746725 |
Source
|
Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2310.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144796-72-5 |
Source
|
Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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